molecular formula C4H3BrN2 B022483 2-Bromopyrimidine CAS No. 4595-60-2

2-Bromopyrimidine

Cat. No. B022483
CAS RN: 4595-60-2
M. Wt: 158.98 g/mol
InChI Key: PGFIHORVILKHIA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-bromopyrimidine and its derivatives is a fundamental aspect of its study. A notable method involves the use of palladium-catalysed cross-coupling reactions, which facilitate the efficient synthesis of many substituted pyrimidine compounds from 2-bromopyrimidine intermediates. These methods demonstrate the compound's versatility as an intermediate in creating a wide range of chemical entities (Goodby et al., 1996).

Molecular Structure Analysis

The molecular structure of 2-bromopyrimidine is pivotal in determining its chemical reactivity and physical properties. Studies on copper(II) halide complexes of 2-aminopyrimidines, for instance, shed light on the coordination chemistry and the potential of 2-bromopyrimidine derivatives to form complex structures with metal ions, revealing insights into its molecular structure and binding capabilities (Prince et al., 2003).

Chemical Reactions and Properties

2-Bromopyrimidine undergoes various chemical reactions, highlighting its reactivity and utility in synthesizing complex molecules. For example, the domino reaction of N-protected 2-bromomethylazoles with tosylmethyl isocyanide (TosMIC) leads to the formation of azolopyrimidines, demonstrating the compound's reactivity and its role in constructing heterocyclic compounds (Mendiola et al., 2000).

Physical Properties Analysis

The physical properties of 2-bromopyrimidine, such as its boiling point, melting point, and solubility in various solvents, are crucial for its application in synthesis processes. While specific studies on these properties were not directly retrieved, the properties can be inferred from related compounds and their behavior in synthesis reactions, indicating the importance of understanding these characteristics for practical applications.

Chemical Properties Analysis

The chemical properties of 2-bromopyrimidine, including its reactivity with different nucleophiles and electrophiles, are essential for its utility in organic synthesis. For instance, the reaction with ammonia under certain conditions showcases its reactivity and potential for substitution reactions, leading to a variety of substituted pyrimidines with significant applications (Doulah et al., 2014).

Scientific Research Applications

  • Photoabsorption Research : It is used in studying the photoabsorption cross sections of gas-phase 2- and 5-bromopyrimidines in the energy range of 3.7–10.8 eV (Mendes et al., 2021).

  • Organic Synthesis : In organic chemistry, 2-Bromopyrimidine assists in the isolation of 2,6-dialkoxy-5-dimethylaminopyrimidine-4-carboxaldehyde (Mukherjee & Ghorai, 2010).

  • Catalysis : It acts as a useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient syntheses of substituted pyrimidine compounds (Goodby et al., 1996).

  • Corrosion Inhibition : 2-Mercaptopyrimidine, a derivative, is an effective inhibitor for the corrosion of cold-rolled steel in HNO3 solution, with a high inhibition efficiency (Li et al., 2017).

  • Cancer Research : Derivatives of 2-Bromopyrimidine show anti-VEGFR-2 activity, cytotoxicity against human cancer cell lines, and in vivo anti-prostate cancer activity (Abdelhafez et al., 2014).

  • Antiviral Properties : It is a highly potent and selective inhibitor of herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV), with demonstrated efficacy in animal models and phase I clinical trials (De Clercq & Walker, 1984).

  • Spectroscopy : The compound's polarized Raman and infrared spectra are useful for studying the normal vibrations of molecules (Nakama et al., 1984).

  • Radiation Treatment in Cancer : 2-Bromopyrimidine is an important radiosensitizer in the radiation treatment of cancer (Cheng et al., 2016).

  • Virology : It is active against herpes simplex virus type 1 infection and tumor cells transformed by the HSV-1 thymidine kinase gene (Bobek et al., 1987).

  • Antiproliferative Effects : 5-bromo-2'-deoxyuridine (BUDR) exhibits positive antiproliferative effects in various human tumors (Kinsella, 1992).

  • Photochemistry : Its UV irradiation in methanol yields dehalogenated, methylated, and hydroxymethylated compounds (Nasielski et al., 1972).

  • Immunotherapy : Bropirimine's antitumor effects are partially mediated by endogenous tumor necrosis factorα (TNFα), which can be released in vivo by the drug (Scheringa et al., 1990).

  • UV Spectrum Analysis : 2-Bromopyrimidine's electronic absorption spectrum and infrared spectrum help analyze its UV spectrum and determine its point group (Joshi et al., 1987).

  • Spectroscopic Studies : It has been investigated by photoelectron spectroscopy, showing potential for spectroscopic studies (Śmiałek et al., 2013).

  • Antiviral Research : 2',3'-Dideoxy-3'-thiacytidine (SddC) and 5-fluoro-2',3'-dideoxy-3'-thiacytidine (FSddC) are potent and selective anti-HBV compounds that inhibit viral DNA replication in vitro (Doong et al., 1991).

  • Microwave Spectrum Analysis : The microwave spectrum of 2-bromopyrimidine has been observed, revealing its planar structure and C2V symmetry (Chen et al., 1990).

Safety And Hazards

2-Bromopyrimidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid dust formation .

Future Directions

While specific future directions for 2-Bromopyrimidine are not mentioned in the search results, it is noted that the brominated derivative of pyrimidine is important to better understand the site . Additionally, its use in the synthesis of 2,7-bis(2-pyrimidyl)-9,9-dihexylfluorene suggests potential applications in the development of new materials .

properties

IUPAC Name

2-bromopyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN2/c5-4-6-2-1-3-7-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGFIHORVILKHIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9063532
Record name Pyrimidine, 2-bromo-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromopyrimidine

CAS RN

4595-60-2
Record name 2-Bromopyrimidine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrimidine, 2-bromo-
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Record name 2-Bromopyrimidine
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Record name Pyrimidine, 2-bromo-
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Record name Pyrimidine, 2-bromo-
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Record name 2-bromopyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
475
Citations
DD Bly, MG Mellon - The Journal of Organic Chemistry, 1962 - ACS Publications
… In contrast, 2-bromopyrimidine, the synthesis of which is … The best yields of 2-bromopyrimidine obtained in this work … of 2-bromopyrimidine because the predominant reaction was …
Number of citations: 55 pubs.acs.org
S Gronowitz, J Röe - Acta Chem. Scand, 1965 - actachemscand.org
… We have also studied the reaction between 2-bromopyrimidine and butyllithium to some extent. However, even when working at — 105C, we were not able to isolate any 2-…
Number of citations: 40 actachemscand.org
MA Śmiałek, E Szymańska, M MacDonald… - The European Physical …, 2013 - Springer
In this study the brominated derivative of pyrimidine, 2-bromopyrimidine, was investigated by photoelectron spectroscopy. Outer valence photoelectron spectra recorded at 21.22, 45 …
Number of citations: 5 link.springer.com
J Chen, CD Paulse, RW Davis - Journal of Molecular Spectroscopy, 1991 - Elsevier
… The microwave spectrum of 2-bromopyrimidine … Our results demonstrate that the 2-bromopyrimidine … We report in Table V a refined structure for 2-bromopyrimidine showing that, even …
Number of citations: 12 www.sciencedirect.com
H Bader, N Spiere - The Journal of Organic Chemistry, 1963 - ACS Publications
Conversion of 2-amino-to 2-chloropyrimidines is usually effected by diazotization in concentrated hydrochloric acid. The yields by this procedure rarely ex-ceed 30%. 2 Alternatively, the …
Number of citations: 6 pubs.acs.org
SJ Ryan, Q Yang - Organic Process Research & Development, 2019 - ACS Publications
A scalable synthesis of a pyrimidine fungicide lead was developed. The pyrimidine head, 1-(5-bromopyridin-2-yl)-2,2-dimethyl-1-(pyrimidin-5-yl)propan-1-ol, was prepared by metal–…
Number of citations: 11 pubs.acs.org
A Joshi, J Tonannavar, NH Ayachit… - … Acta Part A: Molecular …, 1987 - Elsevier
… taken to analyse the UV spectrum of 2bromopyrimidine, … investigated the ir and electronic spectra of 2-bromopyrimidine … , the 24 normal modes of vibration of 2-bromopyrimidine …
Number of citations: 2 www.sciencedirect.com
MPL Caton, DT Hurst, JFW McOmie… - Journal of the Chemical …, 1967 - pubs.rsc.org
… Copelin l2 was unable to prepare 2,2’-bipyrirnidinyl by the Ullmann reaction of 2-chloropyrimidine, whereas Bly and Mellon were successful with 2-bromopyrimidine. Many 2-, 4-, or 6-…
Number of citations: 16 pubs.rsc.org
M Palucki - Tetrahedron Organic Chemistry Series, 2007 - Elsevier
… acetate (26), the reaction of 2-bromopyrimidine with 25 was much less efficient and 2-chloropyrimidine was virtually inert under such reaction conditions [16]. Ethyl 2, 6-dimethyl-4-…
Number of citations: 3 www.sciencedirect.com
M Mendes, F Kossoski, AI Lozano… - International Journal of …, 2021 - mdpi.com
… while more discernible features appear in the case of 2-bromopyrimidine. Several π* ← π transitions … and of Rydberg states in the pair of isomers, most noticeably for 2-bromopyrimidine. …
Number of citations: 1 www.mdpi.com

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